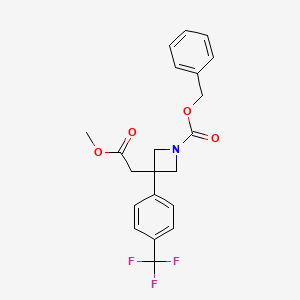
Neuroprotective agent 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neuroprotective agent 2 is a potent neuroprotective compound known for its ability to protect neurons from damage induced by various neurotoxic agents. It has shown significant efficacy in models of neurodegeneration induced by salsolinol and glutamate, reducing oxidative stress and caspase-3/7 activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neuroprotective agent 2 involves the combination of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. The process typically includes the formation of ester, ether, and amide bonds . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of these bonds.
Industrial Production Methods
Industrial production of this compound requires scalable and efficient synthesis routes. One such method involves the use of robust and scalable synthesis techniques that ensure high yield and purity of the compound. The process is designed to be efficient, minimizing the number of steps and purification processes required .
Chemical Reactions Analysis
Types of Reactions
Neuroprotective agent 2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Neuroprotective agent 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study neuroprotective mechanisms and develop new neuroprotective agents.
Biology: Investigated for its effects on neuronal cell cultures and animal models of neurodegeneration.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Industry: Utilized in the development of pharmaceuticals and neuroprotective formulations
Mechanism of Action
Neuroprotective agent 2 exerts its effects by targeting multiple molecular pathways involved in neuroprotection. It reduces oxidative stress by scavenging reactive oxygen species and inhibiting the activity of caspase-3/7, which are involved in apoptosis . Additionally, it modulates neuroinflammatory pathways, reducing inflammation and protecting neurons from damage .
Comparison with Similar Compounds
Similar Compounds
Huperzine A: A potent neuroprotective agent known for its ability to inhibit acetylcholinesterase and protect neurons from oxidative stress.
Ligustrazine Derivatives: Compounds that exhibit neuroprotective effects by reducing neurotoxicity and oxidative stress.
Phenolic Compounds: Natural compounds with neuroprotective effects through antioxidant and anti-inflammatory mechanisms.
Uniqueness
Neuroprotective agent 2 is unique in its ability to target multiple pathways involved in neuroprotection, including oxidative stress, apoptosis, and neuroinflammation. This multi-target approach makes it a promising candidate for the treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C21H20F3NO4 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
benzyl 3-(2-methoxy-2-oxoethyl)-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C21H20F3NO4/c1-28-18(26)11-20(16-7-9-17(10-8-16)21(22,23)24)13-25(14-20)19(27)29-12-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3 |
InChI Key |
YONPJWQIXOUOGK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CN(C1)C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















